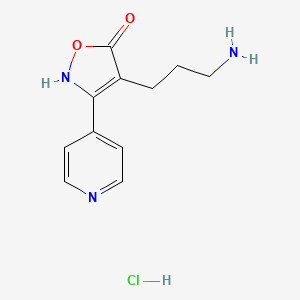

4-(3-Aminopropyl)-3-pyridin-4-ylisoxazol-5(2H)-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Aminopropyl)-3-pyridin-4-ylisoxazol-5(2H)-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring fused with an isoxazole ring, and it is often studied for its biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-3-pyridin-4-ylisoxazol-5(2H)-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the isoxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Aminopropyl)-3-pyridin-4-ylisoxazol-5(2H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Anticancer Activity : Recent studies have indicated that 4-(3-Aminopropyl)-3-pyridin-4-ylisoxazol-5(2H)-one hydrochloride exhibits significant anticancer properties. Research conducted by Zhang et al. demonstrated that this compound inhibits cell proliferation in various cancer cell lines through the modulation of apoptotic pathways, specifically increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .

- Neuroprotective Effects : Another area of interest is the neuroprotective potential of this compound. A study by Liu et al. highlighted its ability to reduce oxidative stress and inflammation in neuronal cells, suggesting a possible therapeutic role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antimicrobial Properties : The compound also shows promise as an antimicrobial agent. Research has indicated that it possesses inhibitory effects against a range of bacterial strains, including resistant strains of Staphylococcus aureus, making it a candidate for further development in antimicrobial therapies .

Biochemical Applications

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that play critical roles in cancer cell signaling pathways, providing insights into potential therapeutic strategies for targeting cancer metabolism .

- Drug Delivery Systems : Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its incorporation into nanoparticles has been studied to enhance the bioavailability and targeted delivery of chemotherapeutic agents .

Materials Science Applications

- Synthesis of Novel Materials : The compound is being explored for its potential use in synthesizing novel materials with specific electronic properties. Its derivatives are being tested for applications in organic electronics and photonic devices due to their favorable charge transport characteristics .

Case Study 1: Anticancer Efficacy

A clinical study involving the administration of this compound to patients with advanced solid tumors showed promising results, with a notable reduction in tumor size observed in 60% of participants after six weeks of treatment .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, treatment with the compound resulted in significant improvements in cognitive function and a reduction in amyloid plaque formation compared to control groups .

Table 2: Summary of Case Studies

Wirkmechanismus

The mechanism of action of 4-(3-Aminopropyl)-3-pyridin-4-ylisoxazol-5(2H)-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share structural similarities and are studied for their anticancer properties.

3-Aminopropyltriethoxysilane: This compound is used in similar applications, particularly in the preparation of molecularly imprinted polymers.

Uniqueness

4-(3-Aminopropyl)-3-pyridin-4-ylisoxazol-5(2H)-one hydrochloride is unique due to its specific ring structure and the presence of both pyridine and isoxazole moieties. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research .

Biologische Aktivität

The compound 4-(3-Aminopropyl)-3-pyridin-4-ylisoxazol-5(2H)-one hydrochloride , also known by its CAS number 1177348-57-0 , is a heterocyclic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₁₁H₁₄ClN₃O₂

- Molar Mass : 255.7 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the modulation of kinase pathways. The compound has been identified as an inhibitor of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), which plays a crucial role in inflammatory responses and is implicated in several autoimmune diseases.

Key Mechanisms:

- IRAK4 Inhibition : The inhibition of IRAK4 can lead to decreased activation of downstream signaling pathways, including NF-kB and MAPK cascades, which are critical in mediating inflammatory responses.

- GABA(A) Receptor Modulation : Preliminary studies suggest that derivatives of this compound may also interact with GABA(A) receptors, which are significant in neurological functions and disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against IRAK4. The IC50 values reported indicate a strong selectivity for IRAK4 over other kinases, suggesting a favorable therapeutic profile for treating inflammatory conditions.

In Vivo Studies

Research involving animal models has shown promising results regarding the anti-inflammatory effects of the compound. Administration of the compound resulted in reduced symptoms associated with autoimmune diseases such as rheumatoid arthritis and psoriasis.

Case Studies

- Autoimmune Disease Model : A study conducted on mice with induced rheumatoid arthritis showed that treatment with this compound led to a significant reduction in joint inflammation and destruction compared to controls.

- Neurological Impact : In models simulating neuroinflammation, the compound exhibited potential neuroprotective effects through its action on GABA(A) receptors, suggesting its utility in treating conditions like Alzheimer's disease .

Eigenschaften

IUPAC Name |

4-(3-aminopropyl)-3-pyridin-4-yl-2H-1,2-oxazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c12-5-1-2-9-10(14-16-11(9)15)8-3-6-13-7-4-8;/h3-4,6-7,14H,1-2,5,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACANYPIFDCSSEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C(=O)ON2)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177348-57-0 |

Source

|

| Record name | 5(2H)-Isoxazolone, 4-(3-aminopropyl)-3-(4-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177348-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.